molecular formula C7H5N3O B011262 Imidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 106012-58-2

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No. B011262
CAS RN: 106012-58-2
M. Wt: 147.13 g/mol
InChI Key: FTYAMGYSJHEZQA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a chemical compound with the following structural formula: . It serves as a versatile scaffold in organic synthesis and drug development. Let’s explore its various aspects:


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde involves several methods. Recent advances have focused on solvent- and catalyst-free approaches, which enhance efficiency and reduce environmental impact . Researchers have explored diverse synthetic routes, considering substitution patterns and positions to optimize yield and purity.


Physical And Chemical Properties Analysis

  • Physical Form : Imidazo[1,2-a]pyrazine-3-carbaldehyde exists as a powder .

Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the development of various drugs due to its reactivity and multifarious biological activity .

Biological Applications

The compound has been found to have a wide range of biological applications. It has been used in the development of various drugs due to its reactivity and multifarious biological activity .

Synthesis of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrazine-3-carbaldehyde has been used in the synthesis of Imidazo[1,2-a]pyrimidines . These compounds have been found to have various biological properties and are used in medications such as divaplon and fasiplon .

Catalyst in Green Chemistry

The compound has been used as a catalyst in green chemistry for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines . This method of manufacturing is efficient and environmentally friendly .

Optoelectronic Devices

Imidazo[1,2-a]pyrazine derivatives have been used in the development of optoelectronic devices . These devices have a wide range of applications, from telecommunications to medical imaging .

Sensors

The compound has been used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics .

Anti-Cancer Drugs

Imidazo[1,2-a]pyrazine derivatives have been used in the development of anti-cancer drugs . These drugs have the potential to treat various types of cancer .

Emitters for Confocal Microscopy and Imaging

The compound has been used in the development of emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological samples .

Safety and Hazards

  • Storage Temperature : Room temperature (RT) .

Future Directions

For more detailed information, refer to the relevant research articles . 🌟

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a versatile scaffold in organic synthesis and drug development . It has been found to display significant anticancer activity . The primary target of this compound is the Cyclin-dependent kinase-9 (CDK9) enzyme . CDK9 forms a heterodimer with cyclin T, playing a crucial role in cell cycle regulation and transcription .

Mode of Action

The compound interacts with its target, CDK9, by binding to the enzyme’s active site. This interaction inhibits the kinase activity of CDK9, thereby disrupting the cell cycle and transcription processes . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK9 affects the cell cycle regulation and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated . The downstream effects of these pathway disruptions contribute to the compound’s anticancer activity .

Pharmacokinetics

The compound’s molecular weight (14714) and its physical form (brown solid) suggest that it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression and induction of apoptosis in cancer cells . In vitro experimental results revealed that compound 12b, a derivative of Imidazo[1,2-a]pyrazine-3-carbaldehyde, showed promising anticancer activity with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero cells, respectively .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyrazine-3-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. More research is needed to fully understand how these and other environmental factors influence the compound’s action .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545527
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-3-carbaldehyde

CAS RN

106012-58-2
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Imidazo[1,2-a]-pyrazine (0.30 g, 2.5 mmol) was dissolved in anhydrous DMF (10.0 mL) and added to a preformed solution of phosphorous oxychloride (0.26 mL, 2.8 mmol) in anhydrous DMF (10.0 mL). The solution was allowed to stir 72 h under nitrogen at RT. The solution was then poured into water (100 mL) and residual organics extracted with diethyl ether (3×30 mL). The remaining aqueous portion was concentrated to dryness under a nitrogen stream to yield the title compound (0.050 g). MS (ESI+) for m/z 148 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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